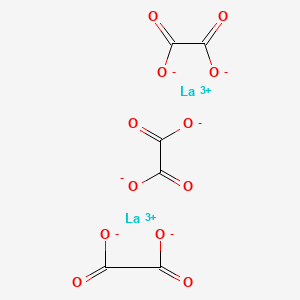
Lanthanum oxalate
Cat. No. B1582769
Key on ui cas rn:
537-03-1
M. Wt: 541.87 g/mol
InChI Key: OXHNIMPTBAKYRS-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
Patent
US08921605B2
Procedure details


50 g (0.15 mol) of untreated lanthanum oxide (Fluka) were converted to the nitrates by adding 68.39 ml of concentrated nitric acid and 1.5 1 of demineralized water. During this, the solution was stirred and gently heated in order to speed up the dissolution process. After cooling the solution to room temperature, 84.27 g (0.67 mol, 1.5 equiv.) of oxalic acid, dissolved in 500 ml of demineralized water, were added with stirring and lanthanum oxalate was precipitated out. Decantation and filtration through a Buchner funnel were then carried out. The resulting white solid was dried overnight in a drying cabinet at 110° C. 78.43 g (0.145 mol, 94.3% of theory) of lanthanum oxalate were obtained. 2 g of the lanthanum oxalate were then calcined in air in a tubular furnace at 650° C. for 18 hours. After cooling to 50° C. in the stream of nitrogen, the prepared, white lanthanum oxide was transferred to a Schlenk tube filled with argon. A further 6 g of lanthanum oxalate were calcined to lanthanum oxide for 18 hours in the muffle furnace at 700° C., cooled in the desiccator and likewise stored in a Schlenk tube under argon.

[Compound]
Name
nitrates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
lanthanum oxalate
Yield
94.3%
Identifiers


|
REACTION_CXSMILES
|
[O-2].[La+3:2].[O-2].[O-2].[La+3].[N+]([O-])(O)=O.[C:10]([OH:15])(=[O:14])[C:11]([OH:13])=[O:12]>O>[C:10]([O-:15])(=[O:14])[C:11]([O-:13])=[O:12].[La+3:2].[C:10]([O-:15])(=[O:14])[C:11]([O-:13])=[O:12].[C:10]([O-:15])(=[O:14])[C:11]([O-:13])=[O:12].[La+3:2] |f:0.1.2.3.4,8.9.10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[La+3].[O-2].[O-2].[La+3]
|
Step Two
[Compound]
|
Name
|
nitrates
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
68.39 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
84.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
During this, the solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
gently heated in order
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
lanthanum oxalate was precipitated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Decantation and filtration through a Buchner funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting white solid was dried overnight in a drying cabinet at 110° C
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
lanthanum oxalate
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[La+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[La+3]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.145 mol | |
| AMOUNT: MASS | 78.43 g | |
| YIELD: PERCENTYIELD | 94.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 193.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
